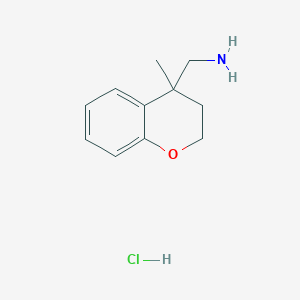

1-(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine hydrochloride

Description

1-(4-Methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine hydrochloride is a bicyclic organic compound featuring a benzopyran scaffold substituted with a methyl group at position 4 and a methanamine hydrochloride moiety. Its molecular formula is C₁₁H₁₆ClNO, with a molecular weight of 213.71 g/mol . The benzopyran core is structurally analogous to chromane derivatives, which are known for diverse biological activities, including central nervous system modulation and enzyme inhibition.

Properties

Molecular Formula |

C11H16ClNO |

|---|---|

Molecular Weight |

213.70 g/mol |

IUPAC Name |

(4-methyl-2,3-dihydrochromen-4-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c1-11(8-12)6-7-13-10-5-3-2-4-9(10)11;/h2-5H,6-8,12H2,1H3;1H |

InChI Key |

BCUKRTBRXKNZEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCOC2=CC=CC=C21)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group is introduced through alkylation reactions using methylating agents such as methyl iodide.

Amination: The methanamine group is introduced through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and solvent choice are carefully controlled.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with acyl chlorides or anhydrides to form substituted amides. This reaction typically requires deprotonation of the hydrochloride salt using a base (e.g., triethylamine or pyridine).

Example Reaction:

Key Data:

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | DCM | 25°C | 85% | |

| Benzoyl chloride | THF | 0°C → RT | 78% |

The acetylated product retains the benzopyran core while introducing a polar amide group, enhancing solubility in organic solvents.

Alkylation Reactions

The amine group participates in alkylation with alkyl halides or epoxides. The hydrochloride form requires prior neutralization to the free amine for optimal reactivity.

Example Reaction:

Key Data:

| Alkylating Agent | Base | Solvent | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | NaHCO₃ | DMF | 72% | |

| Ethyl bromoacetate | K₂CO₃ | Acetone | 68% |

Alkylation modifies the amine’s electronic properties, influencing interactions with biological targets .

Nucleophilic Substitution

Example Reaction:

Key Data:

| Reagent | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|

| N-Bromosuccinimide | AIBN | CCl₄ | 65% | |

| Br₂ | FeCl₃ | CH₂Cl₂ | 58% |

Brominated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Oxidation Reactions

The 3,4-dihydro-2H-benzopyran moiety undergoes oxidation to form chroman-4-one derivatives. Strong oxidizing agents like DDQ or KMnO₄ are employed.

Example Reaction:

Key Data:

| Oxidizing Agent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| DDQ | CH₂Cl₂ | 25°C | 80% | |

| KMnO₄ | H₂O/Acetone | 0°C | 45% |

Oxidation introduces a ketone group, altering the compound’s electronic profile and hydrogen-bonding capacity .

Salt Metathesis

The hydrochloride salt can be converted to other salts (e.g., sulfate, citrate) via ion exchange, improving solubility for pharmacological applications .

Example Reaction:

Reductive Amination

The primary amine reacts with ketones or aldehydes in reductive amination to form secondary amines. Sodium cyanoborohydride (NaBH₃CN) is commonly used .

Example Reaction:

Key Data:

| Carbonyl Compound | Reducing Agent | Solvent | Yield | Source |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN | MeOH | 70% | |

| Cyclohexanone | NaBH(OAc)₃ | DCE | 63% |

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product | Application |

|---|---|---|---|

| Acylation | Ac₂O, pyridine | N-Acetylated derivative | Solubility modification |

| Alkylation | MeI, NaHCO₃ | N-Methylated derivative | Bioactivity optimization |

| Bromination | NBS, AIBN | 7-Bromo derivative | Cross-coupling precursor |

| Oxidation | DDQ, CH₂Cl₂ | Chroman-4-one derivative | Ketone-based synthesis |

| Reductive Amination | NaBH₃CN, RCHO | Secondary amine derivatives | Drug candidate diversification |

Mechanistic Insights

-

Acylation/Alkylation : Proceeds via nucleophilic attack of the deprotonated amine on electrophilic reagents.

-

Bromination : Radical-mediated mechanism under AIBN, or electrophilic substitution with FeCl₃ .

-

Oxidation : DDQ abstracts hydrogen from the dihydrobenzopyran ring, forming a conjugated ketone.

Scientific Research Applications

1-(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural uniqueness lies in its benzopyran backbone and methyl substitution. Below is a comparative analysis with key analogs:

Benzopyran-Based Analog: (4R)-8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride

- Molecular Formula: C₁₀H₁₄ClNO

- Key Differences: The methyl group is at position 8 instead of position 4. Stereochemistry: The (4R) configuration may influence receptor binding specificity compared to the non-chiral center in the target compound. Reduced molecular weight (199.68 g/mol) due to fewer carbon atoms .

Cyclopropane-Containing Analog: (1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine Hydrochloride

- Molecular Formula: C₁₀H₁₂FNO·HCl

- Key Differences: A cyclopropane ring replaces the benzopyran system, reducing aromaticity. Lower molecular weight (181.21 g/mol for the free base) .

Piperidine-Based Analog: {1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine Dihydrochloride

- Molecular Formula : C₁₄H₂₂Cl₂N₂

- Key Differences: A piperidine ring replaces the benzopyran, increasing basicity due to the nitrogen atom. Dihydrochloride salt form enhances water solubility compared to the target’s mono-hydrochloride. Larger molecular weight (297.25 g/mol) due to the benzyl substituent .

Trifluoromethyl-Substituted Analog: 1-{4-[4-(Trifluoromethyl)benzyl]tetrahydro-2H-pyran-4-yl}methanamine Hydrochloride

- Molecular Formula: C₁₅H₁₉ClF₃NO

- Key Differences :

Data Tables: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |

|---|---|---|---|

| 1-(4-Methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine hydrochloride | C₁₁H₁₆ClNO | 213.71 | 4-methyl benzopyran, methanamine HCl |

| (4R)-8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | C₁₀H₁₄ClNO | 199.68 | 8-methyl, (4R) stereochemistry |

| (1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine hydrochloride | C₁₀H₁₂FNO·HCl | 217.67 | Cyclopropane, fluoro, methoxy |

| {1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine dihydrochloride | C₁₄H₂₂Cl₂N₂ | 297.25 | Piperidine, dihydrochloride, benzyl |

| 1-{4-[4-(Trifluoromethyl)benzyl]tetrahydro-2H-pyran-4-yl}methanamine HCl | C₁₅H₁₉ClF₃NO | 337.77 | Tetrahydropyran, trifluoromethyl |

Research Findings and Implications

Structural Impact on Physicochemical Properties

Biological Activity

1-(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine hydrochloride is a synthetic compound derived from the benzopyran class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H14ClN

- Molecular Weight : 201.69 g/mol

- Physical Form : White to off-white powder

- Melting Point : Not specified in available literature

Antioxidant Activity

Research indicates that compounds related to benzopyrans exhibit significant antioxidant properties. For instance, studies have shown that derivatives can scavenge free radicals and inhibit oxidative stress markers in various biological systems . This suggests that this compound may similarly possess antioxidant capabilities.

Neuroprotective Effects

Benzopyran derivatives have been studied for their neuroprotective effects. In vitro studies demonstrate that these compounds can protect neural cells from apoptosis induced by oxidative stress and excitotoxicity. Specifically, they may modulate pathways involved in neuroinflammation and neuronal survival .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related benzopyran compounds suggest potential efficacy against various pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Study 1: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of a benzopyran derivative resulted in reduced neuronal damage following induced ischemia. The compound was shown to decrease levels of pro-inflammatory cytokines and enhance the expression of neurotrophic factors, indicating a protective role against neuronal injury .

Study 2: Antioxidant Efficacy in Cell Cultures

In vitro experiments using cultured human cells revealed that treatment with this compound led to a significant reduction in oxidative stress markers. The compound enhanced the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The structure allows for electron donation to free radicals, effectively neutralizing them.

- Modulation of Signaling Pathways : It may influence signaling pathways involved in inflammation and apoptosis, particularly through the NF-kB and MAPK pathways.

- Interaction with Receptors : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.

Q & A

Q. What are the optimal synthetic routes and conditions for 1-(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine hydrochloride?

The synthesis typically involves multi-step reactions under inert atmospheres (e.g., nitrogen or argon) and controlled temperatures (e.g., 60–80°C) to minimize side reactions and improve yield . Key steps may include cyclization of the benzopyran ring followed by functionalization of the methanamine moiety. Solvents like ethanol or methanol are often used due to their polarity and ability to stabilize intermediates . Post-synthesis purification via recrystallization or column chromatography is critical for achieving >95% purity, as confirmed by HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Provides detailed structural confirmation, including stereochemistry and substituent positioning (e.g., distinguishing between 3,4-dihydro-2H-1-benzopyran isomers) .

- High-Performance Liquid Chromatography (HPLC) : Essential for purity assessment, particularly to detect trace impurities from synthetic byproducts .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for hydrochloride salt forms .

Q. How does the hydrochloride salt form influence solubility and stability?

The hydrochloride salt enhances aqueous solubility, making the compound suitable for in vitro assays (e.g., receptor binding studies) . Stability studies under varying pH (2–8) and temperature (–20°C to 25°C) indicate that the compound remains stable for ≥5 years when stored in airtight, light-protected containers at –20°C .

Advanced Research Questions

Q. What structural modifications could enhance biological activity or selectivity?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the benzopyran 4-position may increase metabolic stability and receptor affinity, as seen in analogs like [4-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride .

- Stereochemical Optimization : Enantiomers of similar compounds (e.g., (R)-1-(4-(methylthio)phenyl)ethanamine hydrochloride) exhibit divergent biological activities, suggesting that chiral resolution could improve target specificity .

Q. How can researchers resolve contradictions in pharmacological data across studies?

Contradictions often arise from differences in assay conditions (e.g., cell lines, buffer pH) or enantiomeric impurities. To mitigate this:

- Standardize Assay Protocols : Use consistent cell lines (e.g., HEK293 for GPCR studies) and validate compound purity via chiral HPLC .

- Comparative Studies : Benchmark against structurally related compounds (e.g., 3-(4-methylphenoxy)benzylamine hydrochloride) to identify structure-activity relationships (SAR) .

Q. What are the compound’s potential pharmacological targets based on structural analogs?

Analogous benzopyran and benzofuran derivatives interact with:

- Serotonin Receptors (5-HT) : Modulation of 5-HT1A/2A receptors due to the amine moiety’s resemblance to endogenous ligands .

- Ion Channels : Trifluoromethyl-substituted analogs show activity against voltage-gated sodium channels, suggesting potential analgesic applications .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during weighing and dissolution to avoid inhalation of particulate matter .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Methodological Considerations

Q. How to design dose-response experiments for in vivo studies?

- Dosing Range : Start with 0.1–10 mg/kg (intraperitoneal or oral) based on pharmacokinetic data from benzopyran analogs .

- Endpoint Analysis : Measure plasma concentrations via LC-MS/MS at 15-, 30-, 60-, and 120-minute intervals to assess bioavailability .

Q. What computational tools predict the compound’s ADMET properties?

- SwissADME : Estimates blood-brain barrier permeability (e.g., high for benzopyran derivatives due to lipophilicity) .

- Mold² : Predicts metabolic hotspots (e.g., oxidation at the benzopyran 4-methyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.